molecular formula C14H19B B1282854 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene CAS No. 91538-82-8

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Cat. No. B1282854
CAS RN: 91538-82-8
M. Wt: 267.2 g/mol
InChI Key: UZNPLXSOLSAKGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene involves various coupling reactions and synthetic strategies. For instance, the Cadiot-Chodkiewicz coupling was employed to synthesize acetylenic macrocycles, which could be structurally related to the target compound . Another approach involved the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, which suggests that brominated benzene derivatives can serve as building blocks for more complex structures . Additionally, the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from allylic alcohols indicates the versatility of brominated benzene derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied. Single-crystal X-ray crystallography has been used to characterize the structure of macrocycles derived from similar compounds . Density functional theory (DFT) calculations have provided insights into the optimized structure of related brominated benzene compounds, which is crucial for understanding their reactivity and properties .

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions. The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, involved multiple steps, including the use of BBr3 for demethylation, indicating the reactivity of brominated aromatics towards nucleophiles . The Wittig-Horner reaction was used to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene, demonstrating the utility of brominated benzene derivatives in forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations have revealed various interactions such as C–H···Br, C–Br···Br, and C–Br···π, which affect the packing and stability of these compounds . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing aggregation-induced emission (AIE) characteristics, which are significant for applications in materials science .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene serves as a precursor in the regioselective and stereoselective synthesis of various cyclohexane derivatives. It plays a critical role in the preparation of diamino alcohols and triamines with varying amino residues, underpinning the diversity of its applications in organic synthesis (Zhao et al., 1993).
  • The compound is used in the synthesis and analysis of fluorescence properties of benzene derivatives. Its steric configuration helps in hindering tight intermolecular packing, a characteristic crucial in studying photoluminescence properties (Liang Zuo-qi, 2015).

Application in Liquid Crystal Research

  • This chemical has significance in liquid crystal research, particularly in studying dipole-dipole interactions in anisotropic solutions. It's used as a solute in nonpolar nematic liquid crystal solvents to understand the dielectric properties and interactions at the molecular level (Toriyama et al., 1996).

Involvement in Dendritic Construction

  • It plays a role in the modular construction of dendritic carbosilanes, where its regiospecific hydrosilylation is employed. This process is integral in the organization of dendrimer connectivity and synthesis of modified carbosilane dendrimers, contributing significantly to the field of dendrimer chemistry (Casado & Stobart, 2000).

Contributions to Organic Chemistry

  • In organic chemistry, 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key component in various synthesis processes, such as the preparation of 1-substituted 3-alkoxy-1H-isoindoles. It's used for Br/Li exchange reactions, demonstrating its versatility in complex organic syntheses (Kuroda & Kobayashi, 2015).

Safety And Hazards

Safety precautions for handling “1-Bromo-4-(trans-4-ethylcyclohexyl)benzene” include wearing an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

1-bromo-4-(4-ethylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPLXSOLSAKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543510
Record name trans-1-Bromo-4-(4-ethylcyclohexyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

CAS RN

91538-82-8
Record name trans-1-Bromo-4-(4-ethylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Brom-4-(4-trans-ethylcyclohexyl)-benzol
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